(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This compound is characterized by the presence of a furan ring substituted with two methyl groups and a hydroxyazetidine moiety attached to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone typically involves the reaction of 2,5-dimethylfuran with a suitable azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group in the azetidine ring can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone: Characterized by the presence of a furan ring and a hydroxyazetidine moiety.
(2,5-Dimethylfuran-3-yl)-(3-chloroazetidin-1-yl)methanone: Similar structure but with a chloro group instead of a hydroxy group.
(2,5-Dimethylfuran-3-yl)-(3-methylazetidin-1-yl)methanone: Similar structure but with a methyl group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in the azetidine ring of this compound imparts unique chemical properties and reactivity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-9(7(2)14-6)10(13)11-4-8(12)5-11/h3,8,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYWMYIYNWCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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